molecular formula C11H20N2O3 B2361093 N-Boc-(+/-)-3-amino-3-methylpent-4-enamide CAS No. 1335042-35-7

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide

Cat. No. B2361093
CAS RN: 1335042-35-7
M. Wt: 228.292
InChI Key: YNIXWVYBPKULAR-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-amino-3-methylpent-4-enamide” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Future Directions

The development of more sustainable and efficient methods for N-Boc deprotection is a current focus in the field . The use of Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection is one of the promising future directions .

properties

IUPAC Name

tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXWVYBPKULAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide

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